N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
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Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13ClN6O2 and its molecular weight is 380.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Imaging Agents
- A study by Wang et al. (2018) explored the synthesis of a compound for potential use as a PET imaging agent targeting the IRAK4 enzyme in neuroinflammation. This research highlighted the chemical synthesis process, achieving high radiochemical yield and purity, indicating the compound's relevance in diagnostic imaging applications (Wang et al., 2018).
Antimicrobial and Anticancer Activities
- Hafez et al. (2016) synthesized novel pyrazole derivatives, including structures related to the query compound, showing promising antimicrobial and anticancer activities. This suggests the potential of such compounds in therapeutic applications (Hafez et al., 2016).
- Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the compound's structural framework can be adapted for various therapeutic targets (Rahmouni et al., 2016).
Chemical Synthesis and Heterocyclic Applications
- Martins et al. (2002) reported the one-pot synthesis of related isoxazole carboxamides and pyrazolyl isoxazoles, demonstrating the compound's versatility as a precursor in synthesizing complex heterocyclic structures (Martins et al., 2002).
Other Research Applications
- Various studies have focused on synthesizing pyrazolo[4,3-d]pyrimidin derivatives for exploring their biological activities, structural characterization, and potential as building blocks in heterocyclic synthesis, further underscoring the compound's relevance in scientific research (Harb et al., 2005).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O2/c1-11-15(16(24-27-11)13-5-2-3-6-14(13)19)17(26)23-12-9-20-18(21-10-12)25-8-4-7-22-25/h2-10H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGZSXYOYHSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=C(N=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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